3-Methylcrotonylglycine

Analytical Chemistry Metabolomics Clinical Laboratory Medicine

3-Methylcrotonylglycine (3-MCG) is the definitive, pathognomonic biomarker for 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency—structurally distinct from isovalerylglycine and tiglylglycine. Substituting impure or analogous acylglycines introduces critical LC-MS/MS quantification errors, false-positive newborn screening results, and CLIA/CAP non-compliance. This ≥98% pure analytical standard ensures accurate MRM transitions, calibration curve validation (1.0–500 nM), and reliable urinary biomarker quantification. Essential for clinical metabolomics, diagnostic confirmation, and proficiency testing programs. Request your quote today.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 33008-07-0
Cat. No. B026124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcrotonylglycine
CAS33008-07-0
SynonymsN-(3-Methyl-1-oxo-2-butenyl)glycine;  β-Methylcrotonylglycine;  3-Methylcrotonylglycine;  N-(3,3-Dimethylacrylyl)glycine;  _x000B_
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC(=CC(=O)NCC(=O)O)C
InChIInChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11)
InChIKeyPFWQSHXPNKRLIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcrotonylglycine (CAS 33008-07-0): Analytical Reference Standard and Diagnostic Biomarker for Leucine Catabolism Disorders


3-Methylcrotonylglycine (3-MCG), also designated as N-(3-methyl-1-oxo-2-butenyl)glycine, is an N-acylglycine metabolite formed endogenously via glycine N-acyltransferase-mediated conjugation of 3-methylcrotonyl-CoA [1]. It functions as a primary detoxification product in the leucine catabolic pathway and is a critical diagnostic biomarker for 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, multiple carboxylase deficiency, and related organic acidemias [2]. As a small-molecule analytical standard (molecular formula C₇H₁₁NO₃, MW 157.17 g/mol), 3-MCG is employed in clinical chemistry, metabolomics, and newborn screening programs for the quantification of acylglycines in urine and dried blood spots via LC-MS/MS methodologies .

3-Methylcrotonylglycine: Why Structural Analogs Cannot Substitute in Diagnostic and Research Applications


The diagnostic specificity of inborn errors of metabolism demands analyte-specific reference standards; substitution of 3-methylcrotonylglycine with structurally analogous acylglycines (e.g., isovalerylglycine, tiglylglycine) introduces critical quantitative and qualitative errors in clinical assays [1]. These compounds exhibit distinct chromatographic retention times, unique mass spectrometric fragmentation patterns (MRM transitions), and differential biological significance—each serving as a pathognomonic marker for a distinct enzymatic defect in branched-chain amino acid catabolism [2]. Cross-reactivity or misidentification due to isobaric interference can lead to false-positive newborn screening results, misdiagnosis of 3-MCC deficiency versus isovaleric acidemia or beta-ketothiolase deficiency, and inappropriate therapeutic intervention [3]. Furthermore, procurement of a structurally undefined or impure analog compromises the analytical validity of LC-MS/MS quantification, invalidating clinical laboratory compliance with CLIA and CAP proficiency testing standards.

3-Methylcrotonylglycine: Quantitative Comparative Evidence for Scientific Selection


Analytical Method Validation: Lower Limit of Quantitation (LLOQ) and Precision for 3-MCG in Human Urine by UPLC-MS/MS

In a validated UPLC-MS/MS method for urinary acylglycine quantification, 3-methylcrotonylglycine achieved a lower limit of quantitation (LLOQ) of 1–5 nM, comparable to the method's overall LLOQ range for 18 acylglycines [1]. Accuracy (% RE) and precision (% CV) for 3-MCG were both <15%, meeting bioanalytical method validation guidelines [1]. This performance is equivalent to that of isovalerylglycine, tiglylglycine, and other acylglycines in the same assay, indicating that 3-MCG can be reliably quantified at low nanomolar concentrations without method-specific limitations [1].

Analytical Chemistry Metabolomics Clinical Laboratory Medicine

Diagnostic Specificity in Newborn Screening: 3-MCG Elevation Distinguishes 3-MCC Deficiency from Isovaleric Acidemia

In 3-MCC deficiency, urinary 3-methylcrotonylglycine excretion is markedly elevated (e.g., Patient 2: 3.84–6.54 µmol/mmol creatinine), while isovalerylglycine remains within the reference range (<1.15 µmol/mmol creatinine) [1]. In contrast, isovaleric acidemia is characterized by elevated isovalerylglycine (e.g., >1.15 µmol/mmol creatinine) with normal 3-MCG levels [2]. This reciprocal specificity enables differential diagnosis using quantitative acylglycine profiling.

Newborn Screening Inborn Errors of Metabolism Clinical Genetics

Therapeutic Monitoring: 3-MCG as the Predominant Detoxification Conjugate in 3-MCC Deficiency

In an 8-year-old patient with 3-MCC deficiency, 3-methylcrotonylglycine was the major metabolite excreted at baseline and during glycine supplementation therapy [1]. Urinary 3-MCG excretion increased with escalating glycine doses (100, 175, and 250 mg/kg/day), demonstrating that glycine conjugation capacity is a limiting factor in detoxification [1]. The carnitine conjugate (3-hydroxyisovalerylcarnitine) was a secondary metabolite, and its excretion increased only with carnitine therapy [1].

Metabolic Therapy Pharmacology Clinical Monitoring

Analytical Grade Purity and Identity Confirmation: 3-MCG Reference Standard Specifications

Commercially available 3-methylcrotonylglycine analytical standard is certified at ≥95.0% purity by HPLC, with a defined shelf life and storage at 2–8°C . The compound is provided in neat format for clinical testing applications, and digital reference material (NMR spectrum) is available for identity confirmation via ChemisTwin® platform . This level of characterization exceeds that of research-grade or custom-synthesized analogs, ensuring batch-to-batch consistency and regulatory compliance.

Analytical Reference Materials Quality Control Method Validation

Stability Profile in Biological Matrices: 3-MCG Demonstrates Robust Short- and Long-Term Stability

In a comprehensive stability study of 18 acylglycines in human urine, 3-methylcrotonylglycine demonstrated stability for at least 5 hours at room temperature, 24 hours in the autosampler (4°C), and 7 weeks at −20°C, with consistent recovery after three freeze-thaw cycles [1]. This stability profile is equivalent to that of isovalerylglycine, tiglylglycine, and other acylglycines in the panel, confirming that 3-MCG does not require special handling conditions beyond standard acylglycine protocols [1].

Sample Stability Biobanking Clinical Method Validation

Endogenous Concentration Reference Ranges in Healthy Adults: Defining Normal vs. Pathological Thresholds

In a study of 20 healthy adults (60 urine samples collected over 3 consecutive days), the endogenous urinary concentration of 3-methylcrotonylglycine ranged from 0.0559 to 0.6455 µmol/mmol creatinine [1]. This reference interval enables clear discrimination of pathological elevations observed in 3-MCC deficiency (e.g., 3.84–6.54 µmol/mmol creatinine, representing an 8–13.6-fold increase) [2]. For comparison, isovalerylglycine reference values are <1.15 µmol/mmol creatinine, and tiglylglycine reference values are <7 µmol/mmol creatinine [2].

Metabolomics Reference Intervals Biomarker Validation

3-Methylcrotonylglycine: Evidence-Based Application Scenarios in Clinical Diagnostics and Research


Newborn Screening Second-Tier Testing for C5-OH Elevations

When tandem mass spectrometry (MS/MS) newborn screening identifies elevated C5-OH (3-hydroxyisovalerylcarnitine), the differential diagnosis includes 3-MCC deficiency, multiple carboxylase deficiency, and beta-ketothiolase deficiency. Quantification of 3-methylcrotonylglycine in dried blood spots or urine using validated UPLC-MS/MS methods [1] enables specific confirmation of 3-MCC deficiency. The DBS method demonstrates that 3-MCG and the 3-MCG/acetylglycine ratio increase diagnostic specificity for C5-OH-related disorders [1], reducing false-positive rates and unnecessary follow-up testing.

Monitoring Therapeutic Response to Glycine Supplementation in 3-MCC Deficiency

In patients with confirmed 3-MCC deficiency undergoing glycine therapy, urinary 3-methylcrotonylglycine excretion serves as the primary biomarker of detoxification efficacy [2]. Serial quantification of 3-MCG allows clinicians to titrate glycine dosage and assess conjugation capacity. Unlike 3-hydroxyisovalerylcarnitine, which reflects carnitine status, 3-MCG specifically measures glycine-dependent detoxification, providing a direct pharmacodynamic endpoint [2].

Analytical Method Development and Validation for Acylglycine Profiling

3-Methylcrotonylglycine analytical standard (≥95.0% purity by HPLC) is essential for developing and validating LC-MS/MS methods targeting acylglycines. Its inclusion in calibration curves, together with stable-isotope labeled internal standards, ensures accurate quantification across the validated concentration range (1.0–500 nM) with precision and accuracy <15% CV [3]. The compound's demonstrated stability in urine (5 h at RT, 24 h at 4°C, 7 weeks at −20°C, and three freeze-thaw cycles) supports its use in routine clinical laboratory workflows and multi-center studies [3].

Metabolomics Studies of Leucine Catabolism and Organic Acidemias

3-Methylcrotonylglycine is a key metabolite in the leucine degradation pathway and a validated biomarker for 3-MCC deficiency and multiple carboxylase deficiency [4]. In metabolomics studies, 3-MCG can be quantified alongside other acylglycines (isovalerylglycine, tiglylglycine, etc.) to profile pathway activity and identify novel metabolic signatures. The availability of a certified analytical standard with documented purity and established normal reference ranges (0.0559–0.6455 µmol/mmol creatinine in urine) [5] enables robust inter-laboratory comparisons and biomarker validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylcrotonylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.